molecular formula C8H10 B039081 1,2-Dimethyl-13C2-benzene CAS No. 116599-62-3

1,2-Dimethyl-13C2-benzene

Cat. No. B039081
M. Wt: 108.15 g/mol
InChI Key: CTQNGGLPUBDAKN-ZDOIIHCHSA-N
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Description

Synthesis Analysis

1,2-Dimethyl-13C2-benzene's synthesis involves specific reactions where precursors are combined under controlled conditions to introduce the ^13C isotopes into the benzene ring. Research into similar compounds provides insight into potential methods for synthesizing substituted benzene derivatives, including reactions with specific reagents under conditions that might be adapted for synthesizing 1,2-Dimethyl-13C2-benzene (Kitamura et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds related to 1,2-Dimethyl-13C2-benzene, such as various dimethylbenzene derivatives, has been analyzed using techniques like X-ray diffraction, which provides detailed information on the arrangement of atoms within the molecule. These studies help in understanding the geometric configuration, bond lengths, and angles, essential for comprehending the molecular structure of 1,2-Dimethyl-13C2-benzene and its electronic properties (Goralski et al., 1981).

Chemical Reactions and Properties

Research on similar benzene derivatives shows various chemical reactions, including electrophilic substitutions, which could be applicable to 1,2-Dimethyl-13C2-benzene. These reactions are crucial for further chemical modifications and the synthesis of more complex compounds (Dam et al., 1999).

Physical Properties Analysis

The physical properties of 1,2-Dimethyl-13C2-benzene, such as boiling point, melting point, and solubility, are essential for its handling and application in various scientific experiments. Studies on similar compounds provide insights into methods for determining these properties, contributing to a comprehensive understanding of 1,2-Dimethyl-13C2-benzene (Atria et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and conditions, are critical for the utilization of 1,2-Dimethyl-13C2-benzene in synthetic chemistry and materials science. Investigations into the reactivity of similar compounds under various conditions can offer valuable guidelines for the chemical manipulation of 1,2-Dimethyl-13C2-benzene (Doyle et al., 1995).

Scientific Research Applications

Synthesis and Structural Analysis

1,2-Dimethyl-13C2-benzene is used in various synthetic and structural analysis processes. For example, Dahrouch et al. (2001) discuss the preparation of 2,5-Dimethyl-1,4-bis(carboxyalkyl)benzenes and the structural analysis of trans-1,5-Bis(trimethylsilyl)-2,6-diethyl-4,8-dimethyl-s-indacene by X-ray diffraction, highlighting its role in the synthesis and structural elucidation of complex organic compounds (Dahrouch et al., 2001).

Interaction with Ionic Liquids

The interaction of benzene derivatives with ionic liquids has been studied to understand the structural changes in liquid mixtures. Deetlefs et al. (2005) used neutron diffraction to investigate the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, observing significant alterations in the ionic liquid structure due to the presence of benzene (Deetlefs et al., 2005).

Kinetics and Ignition Studies

The kinetics of oxidation and ignition of dimethylbenzene compounds have been extensively studied to understand their reactivity and combustion properties. Gaïl et al. (2008) provided experimental results for the oxidation of 1,2-dimethylbenzene, offering insights into its higher reactivity compared to other dimethylbenzene isomers (Gaïl et al., 2008).

Catalysis and Chemical Synthesis

Benzene derivatives play a crucial role in catalysis and as intermediates in chemical synthesis. For instance, Kitamura et al. (2013) explored the synthesis of 1,2-bis(trimethylsilyl)benzene derivatives using a hybrid metal in the presence of LiCl, demonstrating its application in the synthesis of substituted benzene compounds (Kitamura et al., 2013).

Supramolecular Architecture

The crystalline forms and supramolecular architecture of benzene derivatives have been a subject of interest. Qian et al. (2012) studied the crystal structures of specific benzene derivatives, revealing their supramolecular interactions and arrangement (Qian et al., 2012).

Safety And Hazards

“1,2-Dimethyl-13C2-benzene” is classified as a flammable liquid and vapor . It may be fatal if swallowed and enters airways . It is harmful in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is toxic to aquatic life and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1,2-di((113C)methyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQNGGLPUBDAKN-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C1=CC=CC=C1[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480402
Record name 1,2-Dimethyl-13C2-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-13C2-benzene

CAS RN

116599-62-3
Record name 1,2-Dimethyl-13C2-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116599-62-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
71

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